3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1620564-62-6
VCID: VC5872669
InChI: InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-3-4(6(15)16)1-2-14(5)7/h4H,1-3H2,(H,15,16)
SMILES: C1CN2C(=NN=C2C(F)(F)F)CC1C(=O)O
Molecular Formula: C8H8F3N3O2
Molecular Weight: 235.166

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

CAS No.: 1620564-62-6

Cat. No.: VC5872669

Molecular Formula: C8H8F3N3O2

Molecular Weight: 235.166

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid - 1620564-62-6

Specification

CAS No. 1620564-62-6
Molecular Formula C8H8F3N3O2
Molecular Weight 235.166
IUPAC Name 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Standard InChI InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-3-4(6(15)16)1-2-14(5)7/h4H,1-3H2,(H,15,16)
Standard InChI Key PQBAXIFVHBCZLI-UHFFFAOYSA-N
SMILES C1CN2C(=NN=C2C(F)(F)F)CC1C(=O)O

Introduction

Structural and Molecular Characteristics

The compound belongs to the triazolo-pyridine family, featuring a fused bicyclic system with a trifluoromethyl substituent and a carboxylic acid group. Its molecular formula is C₈H₈F₃N₃O₂, with a molar mass of 235.16 g/mol . The SMILES string C1CN2C(=NN=C2C(F)(F)F)CC1C(=O)O delineates the connectivity: a pyridine ring fused to a triazole moiety at positions 4 and 3-a, respectively, with a trifluoromethyl group at position 3 and a carboxylic acid at position 7 .

The InChIKey PQBAXIFVHBCZLI-UHFFFAOYSA-N confirms stereochemical uniqueness, while the planar structure suggests moderate polarity due to the carboxylic acid group . Comparative analysis with the pyrazine analog (CAS 762240-92-6) reveals that replacing pyridine’s nitrogen with pyrazine’s second nitrogen alters electron distribution, potentially affecting binding interactions .

Synthetic Pathways and Industrial Feasibility

While no direct synthesis route for this compound is documented, the patent CN102796104A outlines a method for synthesizing its pyrazine analog, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride. Key steps include:

  • Hydrazine-mediated cyclization: Ethanol and hydrazine hydrate react with 2-chloropyrazine at 60°C to form a dihydro intermediate.

  • Trifluoroacetylation: Trifluoroacetic anhydride and methanesulfonic acid facilitate trifluoromethyl group introduction under reflux.

  • Hydrogenation: Palladium/carbon catalyzes hydrogenation of the triazolo-pyrazine core under high pressure.

  • Salt formation: Ethanol-hydrogen chloride yields the hydrochloride salt .

Physicochemical Properties and Predictive Data

Collision cross-section (CCS) values, predicted via computational models, indicate gas-phase ion mobility (Table 1) .

Table 1: Predicted Collision Cross Sections (Ų) for Adducts of CID 83866407

Adductm/zCCS (Ų)
[M+H]⁺236.06413149.9
[M+Na]⁺258.04607156.4
[M-H]⁻234.04957143.6
[M+Na-2H]⁻256.03152150.3

The [M+H]⁺ ion’s CCS of 149.9 Ų aligns with compact bicyclic structures, while sodium adducts exhibit larger cross sections due to ion-dipole interactions . The compound’s logP (calculated via PubChem) is estimated at 1.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Stability and Degradation Pathways

The carboxylic acid group confers pH-dependent solubility, with predicted pKa values of 2.1 (acidic) and 4.7 (basic) . Thermal stability is inferred from the pyrazine analog’s melting point (236–246°C) , though decarboxylation above 200°C is likely. Photostability studies are absent, but trifluoromethyl groups typically resist UV degradation.

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